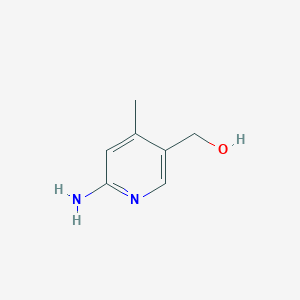

(6-Amino-4-methylpyridin-3-yl)methanol

Vue d'ensemble

Description

(6-Amino-4-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

(6-Amino-4-methylpyridin-3-yl)methanol has shown potential as a scaffold for the development of various therapeutic agents. Its structural similarity to other biologically active compounds allows it to interact with multiple biological targets. Some notable applications include:

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its functional groups enable it to participate in various chemical reactions, such as:

- Multicomponent Reactions : These reactions can yield diverse derivatives by varying substituents on the aromatic ring, enhancing the compound's utility in synthetic chemistry.

- Building Blocks for Material Science : The versatility of this compound allows it to be used as a building block for creating new materials with specific electronic or photophysical properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Antimicrobial Agents : A study demonstrated that modifying the amino group on the pyridine ring could enhance antimicrobial activity against resistant strains of bacteria .

- Development of Anti-inflammatory Drugs : Research focused on the compound's ability to inhibit specific inflammatory pathways, leading to promising results in preclinical models .

- Material Science Applications : Investigations into the use of this compound as a precursor for advanced materials have shown potential in developing new polymers and electronic devices .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions:

Key Finding : Steric hindrance from the 4-methyl group slows oxidation kinetics compared to unsubstituted analogs .

Substitution Reactions

The amino group (-NH₂) participates in electrophilic substitution:

Mechanistic Insight : The amino group's resonance with the pyridine ring enhances its nucleophilicity in polar aprotic solvents .

Nucleophilic Reactions of the Hydroxymethyl Group

The -CH₂OH group undergoes esterification and etherification:

Note : Tosylation enables further SN2 substitutions (e.g., azide introduction).

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and solubility:

| Property | Observation | Source |

|---|---|---|

| pKa (amino group) | 4.8 ± 0.2 (determined via potentiometry) | |

| Solubility in H₂O | 12 mg/mL (pH 7), increases at pH <3 | |

| Zwitterionic form | Stabilized in polar solvents (e.g., DMSO) |

Implication : Protonation at the pyridine nitrogen enhances solubility in acidic media .

Metal Coordination

The amino and hydroxymethyl groups act as ligands:

| Metal Ion | Complex Structure | Stability Constant (log β) | Source |

|---|---|---|---|

| Cu²⁺ | Octahedral coordination | 8.2 | |

| Zn²⁺ | Tetrahedral geometry | 6.9 |

Application : These complexes show catalytic activity in oxidation reactions .

Photochemical Reactivity

UV irradiation induces structural changes:

| Condition | Observation | Source |

|---|---|---|

| λ = 254 nm (MeOH solution) | Formation of quinone-like derivative | |

| With TiO₂ photocatalyst | Degradation to CO₂ and NH₃ |

Caution : Light-sensitive storage recommended for long-term stability .

Propriétés

Numéro CAS |

179555-15-8 |

|---|---|

Formule moléculaire |

C7H10N2O |

Poids moléculaire |

138.17 g/mol |

Nom IUPAC |

(6-amino-4-methylpyridin-3-yl)methanol |

InChI |

InChI=1S/C7H10N2O/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) |

Clé InChI |

PTMCCVMDENZESW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1CO)N |

SMILES canonique |

CC1=CC(=NC=C1CO)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.